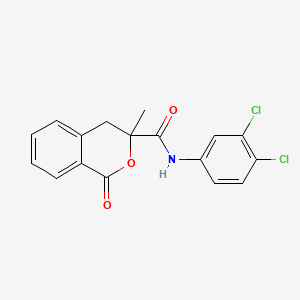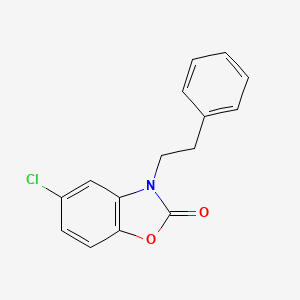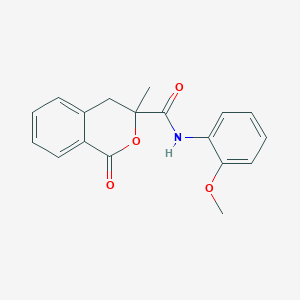
2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of chlorophenoxy and dichlorobenzyl groups, along with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Coupling reaction: The chlorophenoxy and dichlorobenzyl intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and dichlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-methylacetamide
- 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamide
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20Cl3NO3 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2,4-dichlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20Cl3NO3/c21-15-5-7-17(8-6-15)27-13-20(25)24(12-18-2-1-9-26-18)11-14-3-4-16(22)10-19(14)23/h3-8,10,18H,1-2,9,11-13H2 |
InChI Key |
OYXBTXKXOMIFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12125505.png)

![Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12125514.png)
![{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid](/img/structure/B12125522.png)



![Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-](/img/structure/B12125558.png)

![4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125566.png)
![1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12125575.png)
